![molecular formula C9H14Cl2N2O B1376577 1-[6-(アミノメチル)-2-メチルピリジン-3-イル]エタン-1-オン 二塩酸塩 CAS No. 746677-33-8](/img/structure/B1376577.png)
1-[6-(アミノメチル)-2-メチルピリジン-3-イル]エタン-1-オン 二塩酸塩
概要
説明
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
科学的研究の応用
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It can be used in the development of agrochemicals and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-pyridinecarboxaldehyde.
Aminomethylation: The aldehyde group is converted to an aminomethyl group using formaldehyde and ammonium chloride under reductive amination conditions.
Ketone Formation: The aminomethylated product is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to introduce the ethanone group.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes:
- Using continuous flow reactors for better control over reaction conditions.
- Employing catalysts to increase reaction efficiency.
- Implementing purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
作用機序
The mechanism of action of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
類似化合物との比較
2-Methyl-3-pyridinecarboxaldehyde: A precursor in the synthesis of the target compound.
1-(2-Methylpyridin-3-yl)ethanone: A structurally similar compound lacking the aminomethyl group.
6-(Aminomethyl)-2-methylpyridine: A related compound without the ethanone group.
Uniqueness: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride is unique due to the presence of both the aminomethyl and ethanone functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
特性
IUPAC Name |
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4H,5,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRDWIFEXPRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(=O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


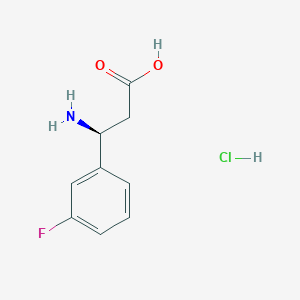

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)
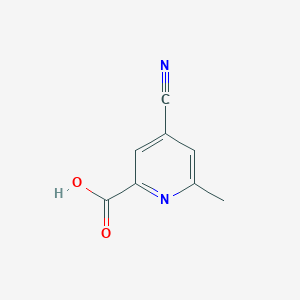
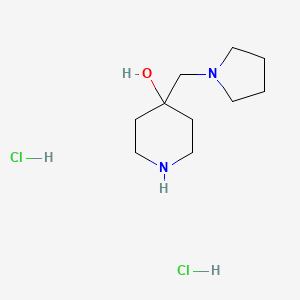
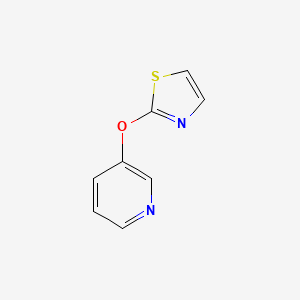
![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)
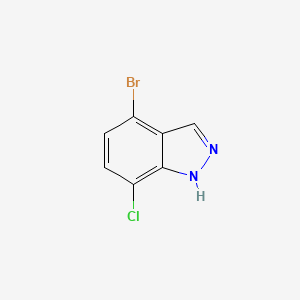
![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)
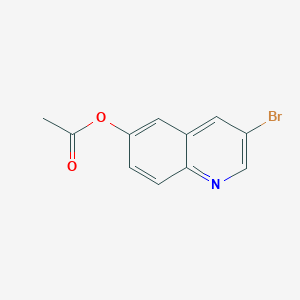

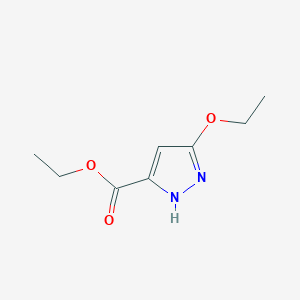
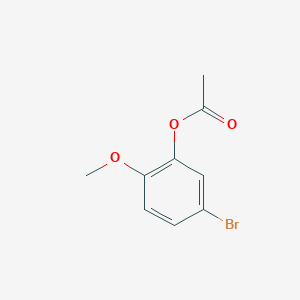
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)
